REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][OH:10].N1C=CC=CC=1.[CH3:17][S:18](Cl)(=[O:20])=[O:19].C(=O)([O-])O.[Na+]>ClCCl>[CH3:17][S:18]([O:10][CH2:9][CH2:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1])(=[O:20])=[O:19] |f:3.4|
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)CCO
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.55 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
saturated aqueous solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
close to 20° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to a temperature
|
Type
|
CUSTOM
|
Details
|
close to 0° C.
|
Type
|
CUSTOM
|
Details
|
close to 20° C
|
Type
|
WAIT
|
Details
|
is continued for 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator under reduced pressure (5 kPa)
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCC1=C(C=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |